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Compound of Interest

Compound Name: Dibutyl hydrogen phosphite

Cat. No.: B085527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

dibutyl phosphite (CAS No: 1809-19-4), a compound of interest in various chemical and

pharmaceutical applications. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for

compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

For dibutyl phosphite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Data
The proton NMR spectrum of dibutyl phosphite exhibits characteristic signals corresponding to

the different protons in the butyl chains and the unique proton directly attached to the

phosphorus atom.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-P ~6.8 Doublet of Triplets
¹JP-H ≈ 680-700, ³JH-

H ≈ 7

O-CH₂ ~4.0 Quartet ³JH-H ≈ 7

CH₂ ~1.6 Sextet ³JH-H ≈ 7

CH₂ ~1.4 Sextet ³JH-H ≈ 7

CH₃ ~0.9 Triplet ³JH-H ≈ 7

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's field strength.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

As experimental data for dibutyl phosphite is not readily available in the searched literature, a

predicted spectrum is presented below based on computational models.

Assignment Predicted Chemical Shift (δ) ppm

O-CH₂ 65.5

CH₂ 32.5

CH₂ 18.8

CH₃ 13.6

³¹P NMR Data
Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. While specific

experimental data for dibutyl phosphite was not found, data for the closely related di-tert-butyl

phosphite shows a chemical shift in the range of δ = 5-10 ppm relative to an external standard

of 85% H₃PO₄. This region is characteristic of phosphite esters. The signal for dibutyl phosphite

is expected to be a doublet due to the one-bond coupling with the directly attached proton.
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Infrared (IR) Spectroscopy
The IR spectrum of dibutyl phosphite reveals the presence of key functional groups.

Frequency (cm⁻¹) Vibrational Mode Intensity

~2960 C-H stretch (alkane) Strong

~2440 P-H stretch Medium

~1260 P=O stretch Strong

~1030 P-O-C stretch Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dibutyl phosphite results in fragmentation of

the molecule, providing information about its molecular weight and structure.

m/z Relative Intensity (%) Proposed Fragment

194 ~5 [M]⁺ (Molecular Ion)

139 ~100 [M - C₄H₉]⁺

111 ~20 [M - C₄H₉O - H]⁺

83 ~40 [P(OH)₄]⁺

57 ~60 [C₄H₉]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described above.

NMR Spectroscopy
A solution of dibutyl phosphite (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,

CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are
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acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. For

¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

Infrared Spectroscopy
A drop of neat dibutyl phosphite is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The

IR spectrum is then recorded.

Mass Spectrometry
For electron ionization mass spectrometry (EI-MS), a dilute solution of dibutyl phosphite in a

volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass

spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The

sample is vaporized and then ionized by a beam of electrons, typically at 70 eV.

Visualizations
Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis of Dibutyl Phosphite
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Caption: Logical workflow for the spectroscopic analysis of dibutyl phosphite.

Mass Spectrometry Fragmentation Pathway
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Proposed EI-MS Fragmentation of Dibutyl Phosphite
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Caption: Key fragmentation pathways of dibutyl phosphite in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Phosphite: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085527#spectroscopic-data-nmr-ir-ms-of-dibutyl-
phosphite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

